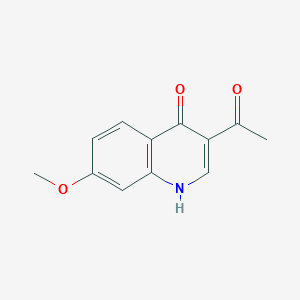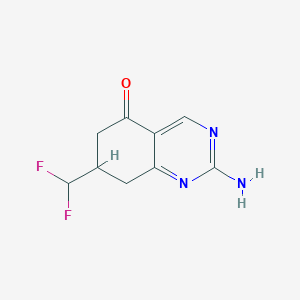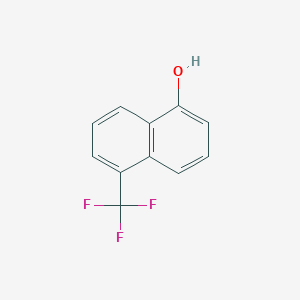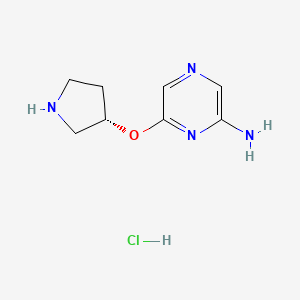
2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formylation: The formyl group can be introduced to the indole ring via a Vilsmeier-Haack reaction, which uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
N-Methylation: The final step involves the methylation of the nitrogen atom in the acetamide group, which can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyl-1H-indol-1-yl)-N-methylacetamide.
Reduction: 2-(4-Hydroxymethyl-1H-indol-1-yl)-N-methylacetamide.
Substitution: Various halogenated derivatives of the indole ring.
科学研究应用
2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formyl group can act as an electrophilic center, making the compound reactive towards nucleophiles.
相似化合物的比较
Similar Compounds
2-(4-Formyl-1H-indol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetamide.
2-(4-Formyl-1H-indol-1-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-(4-formylindol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-13-12(16)7-14-6-5-10-9(8-15)3-2-4-11(10)14/h2-6,8H,7H2,1H3,(H,13,16) |
InChI 键 |
FBIROLNPVCCCQP-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CN1C=CC2=C(C=CC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


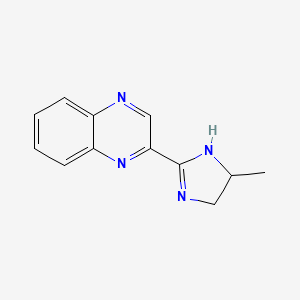
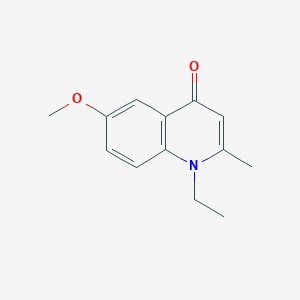
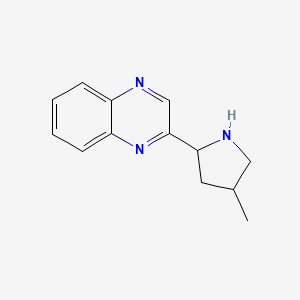


![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
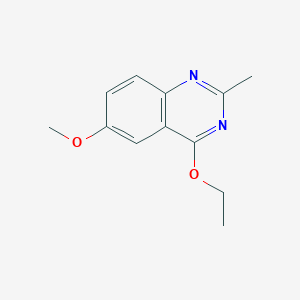
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)

